2-amino-6-tert-butyl-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

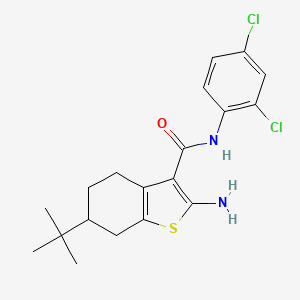

This compound belongs to the tetrahydrobenzothiophene-carboxamide class, characterized by a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene core with substituents at the 2-amino, 6-tert-butyl, and 3-carboxamide positions. The N-(2,4-dichlorophenyl) group on the carboxamide distinguishes it from analogs, influencing steric, electronic, and solubility properties.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-tert-butyl-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2OS/c1-19(2,3)10-4-6-12-15(8-10)25-17(22)16(12)18(24)23-14-7-5-11(20)9-13(14)21/h5,7,9-10H,4,6,8,22H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVVAQXXBAOJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=C(C=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-6-tert-butyl-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22Cl2N2OS

- Molecular Weight : 397.36 g/mol

- CAS Number : 590350-63-3

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of benzothiophene have shown promising results against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation is attributed to its interaction with cellular pathways involved in tumorigenesis.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| SK228 | A549 | 0.20–2.58 | Apoptosis via caspase activation |

| Compound X | MDA-MB-231 | 11 | Inhibition of tyrosine kinase receptors |

Analgesic Effects

Research has demonstrated that derivatives of benzothiophene exhibit analgesic effects superior to conventional analgesics like metamizole. The analgesic activity was evaluated using the "hot plate" method on animal models, indicating a significant reduction in pain response.

Table 2: Analgesic Activity

| Compound | Test Method | Effectiveness |

|---|---|---|

| Benzothiophene Derivative | Hot Plate Test | Significant reduction in pain response |

| Metamizole | Hot Plate Test | Moderate reduction |

The biological activity of this compound is believed to involve multiple pathways:

- Apoptosis Induction : The compound promotes phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation and programmed cell death.

- Cell Cycle Arrest : Similar compounds have shown the ability to disrupt cell cycle progression in cancer cells.

- Inhibition of Metastasis : The compound interferes with pathways such as FAK/Paxillin, reducing the invasive characteristics of tumor cells.

Study 1: Anticancer Potential

A study published in MDPI highlighted the effectiveness of benzothiophene derivatives in inhibiting cancer cell growth across a panel of human cancer cell lines. The study reported IC50 values ranging from 0.20 µM to over 11 µM for various derivatives.

Study 2: Analgesic Properties

Another research effort focused on the analgesic properties of similar benzothiophene derivatives. The results indicated that these compounds not only provided pain relief but also did so with fewer side effects compared to traditional analgesics.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The target compound’s dichlorophenyl group contributes to its higher molecular weight (398.37 g/mol) compared to non-halogenated analogs (e.g., 359.5 g/mol for the 4-ethylphenyl analog ).

Polar Groups: The 3-methoxyphenyl analog includes an electron-donating methoxy group, which may improve solubility but reduce membrane permeability relative to halogenated variants.

Implications of Structural Variations

- Hydrogen Bonding and Crystal Packing : The tert-butyl and dichlorophenyl groups in the target compound may influence hydrogen-bonding networks, as predicted by graph set analysis . Such interactions are critical for crystallization behavior, as evidenced by widespread use of SHELX and ORTEP software for structural determination .

- Synthetic Accessibility : Analogs with simpler N-aryl groups (e.g., ) may be more synthetically accessible but lack the target’s halogen-driven bioactivity.

Notes

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?

Answer:

Synthesis optimization requires systematic evaluation of reaction parameters. For example:

- Reagent Selection : Use anhydrous solvents (e.g., CH₂Cl₂) and acid anhydrides (e.g., maleic anhydride) to acylate the amino group, as demonstrated in analogous benzothiophene derivatives .

- Purification : Reverse-phase HPLC or methanol recrystallization effectively removes impurities, as seen in compounds with similar steric hindrance .

- Statistical Design : Apply Design of Experiments (DoE) to minimize trial runs while assessing variables like temperature, solvent ratio, and catalyst loading. This approach reduces experimental iterations by 30–50% .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., tert-butyl and dichlorophenyl groups) and confirm stereochemistry .

- Mass Spectrometry : HRMS validates molecular weight (e.g., C₁₉H₂₃Cl₂N₂OS has a theoretical mass of 406.08 g/mol) and detects isotopic patterns for chlorine .

- Thermal Analysis : Melting point consistency (e.g., 191–199°C in related compounds) indicates purity .

Intermediate: How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?

Answer:

- In Vitro Assays : Use enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) with IC₅₀ calculations. Parallel cytotoxicity testing on HEK-293 cells ensures specificity .

- Molecular Docking : Employ software like AutoDock to predict binding affinities to target proteins (e.g., amyloid-beta aggregates), supported by crystallographic data from similar benzothiophene-carboxamides .

Advanced: What computational strategies can predict reactivity or degradation pathways of this compound?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, simulate the tert-butyl group’s steric effects on ring conformation .

- Reaction Path Search : Tools like GRRM17 identify low-energy pathways for hydrolysis or oxidation, critical for stability studies under physiological conditions .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Answer:

- Meta-Analysis : Compare assay conditions (e.g., pH, solvent polarity) from conflicting studies. For instance, dichlorophenyl substitution may show variable solubility in DMSO vs. aqueous buffers .

- Replication Studies : Standardize protocols (e.g., fixed cell lines, incubation time) to isolate variables. Cross-validate using orthogonal methods like SPR for binding kinetics .

Intermediate: What methodologies are used to study the compound’s pharmacokinetics (ADME properties)?

Answer:

- In Vitro ADME : Perform hepatic microsome assays to assess metabolic stability (e.g., CYP450 isoforms). LC-MS/MS quantifies metabolites .

- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption. LogP values (estimated at ~3.5) guide solubility adjustments .

Advanced: How can stereochemical challenges in synthesis be addressed?

Answer:

- Chiral Chromatography : Separate enantiomers using columns with cellulose-based stationary phases (e.g., Chiralpak IA).

- Asymmetric Catalysis : Optimize chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control tert-butyl group orientation .

Intermediate: What strategies assess the compound’s environmental impact or ecotoxicity?

Answer:

- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships (e.g., LC₅₀ for aquatic organisms) .

- Degradation Studies : Expose the compound to UV light or soil microbes, followed by LC-MS to track breakdown products like chlorophenols .

Basic: How can crystallography validate the compound’s solid-state structure?

Answer:

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C-S bond ~1.75 Å) and dihedral angles to confirm tetrahydrobenzothiophene ring puckering .

- Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to detect polymorphs .

Advanced: What advanced techniques elucidate receptor-binding specificity?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to targets like G-protein-coupled receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate hydrophobic (tert-butyl) vs. electrostatic (dichlorophenyl) interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.